3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1-PHENYLTHIOUREA
Overview
Description
N-[2-(1-adamantyloxy)ethyl]-N’-phenylthiourea is a synthetic organic compound that features an adamantane moiety linked to a phenylthiourea group via an ethyl bridge The adamantane structure is known for its rigidity and stability, which imparts unique properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyloxy)ethyl]-N’-phenylthiourea typically involves the reaction of 1-adamantanol with 2-bromoethylamine to form N-(2-(1-adamantyloxy)ethyl)amine. This intermediate is then reacted with phenyl isothiocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for N-[2-(1-adamantyloxy)ethyl]-N’-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyloxy)ethyl]-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The adamantane moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted adamantane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s stability and unique properties make it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-N’-phenylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety provides a rigid framework that enhances binding affinity, while the thiourea group can form hydrogen bonds and other interactions with the target molecules. This combination of structural features allows the compound to modulate the activity of its targets effectively.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
- N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide
- N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide
Uniqueness
N-[2-(1-adamantyloxy)ethyl]-N’-phenylthiourea stands out due to its unique combination of an adamantane moiety and a phenylthiourea group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the thiourea group, in particular, allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
IUPAC Name |
1-[2-(1-adamantyloxy)ethyl]-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c23-18(21-17-4-2-1-3-5-17)20-6-7-22-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H2,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCKPMDUVQYRLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(=S)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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